Dihydrozeatin
Overview
Description
Dihydrozeatin (CAS: 23599-75-9) belongs to the class of organic compounds known as 6-alkylaminopurines . It is a derivative of adenine containing an isoprenoid moiety at the N6 position . It is an intermediate in the zeatin biosynthesis .
Synthesis Analysis
Dihydrozeatin synthesis involves a 3-step process: a Michael condensation of methyl methacrylate with nitromethane to give methyl 2-methyl-4-nitrobutyrate, which is then reduced to 4-amino-2-methylbutan-1-ol, and finally, the aminoalcohol reacts with 6-chloropurine .Molecular Structure Analysis
Dihydrozeatin has a molecular formula of C10H15N5O, with an average mass of 221.259 Da and a monoisotopic mass of 221.127655 Da . It is a 6-alkylaminopurine that is 7H-purin-6-amine where one of the hydrogens of the amino group is replaced by a 4-hydroxy-3-methylbutyl group .Chemical Reactions Analysis
Dihydrozeatin is an intermediate in the zeatin biosynthesis . It is involved in the regulation of nitrate uptake and thus controls final leaf sizes .Physical And Chemical Properties Analysis
Dihydrozeatin has a molecular formula of C10H15N5O, with an average mass of 221.259 Da and a monoisotopic mass of 221.127655 Da . More detailed physical and chemical properties may be available from specific material safety data sheets .Scientific Research Applications
Cytokinin Translocation and Metabolism in Plants : Dihydrozeatin riboside has been used to study cytokinin translocation and metabolism in lupin species (Letham & Zhang, 1989).
Induction of Shoot Formation : It induces shoot formation in tobacco callus, suggesting that it binds to receptor sites to bring about organ formation (Yamada, Sekiya, & Koshimizu, 1972).
Modulation of Cytokinin Activity : Dihydrozeatin may act as a storage form of cytokinins in radish seedlings, modulating their activity (Mcgaw, Horgan, & Heald, 1985).
Development of Cytokinin Levels in Stamens : It is used to study the development of cytokinin levels in mature stamens of rapeseed flowers (Shukla & Sawhney, 1993).
Biological Activities in Bioassays : Dihydrozeatin shows biological activities in the betacyanin stimulation assay with Amaranthus, paralleling those found in other cytokinin bioassays (Corse, Gaffield, & Lundin, 1983).
Enhancement of Flower Longevity : Treatment with dihydrozeatin extends the longevity of carnation flower petals and reduces ethylene production (Staden, Featonby-Smith, Mayak, Spiegelstein, & Halevy, 1987).
Counteraction of Abscisic Acid-Induced Growth Inhibition : In bean axes, dihydrozeatin derivatives counteract the growth inhibition induced by abscisic acid (Sondheimer & Tzou, 1971).
Role in Commercial Fertilizers : Identified as the main cytokinin-O-glucoside in Seasol, a commercial preparation from Tasmanian giant bull kelp marketed as a liquid organic fertilizer (Tay, Palni, & Macleod, 1987).
Delaying Senescence in Plants : Dihydrozeatin delays the senescence of cut carnations, whereas zeatin does not (Staden & Bossè, 1989).
Metabolism Study in Plant Cells : Its rapid uptake and metabolism by cells of Chenopodium rubrum can reveal mechanisms governing the metabolism of cytokinins in plants (Fußeder & Ziegler, 2004).
Safety And Hazards
Future Directions
The conceivable function of cis-Zeatin-type cytokinins, including Dihydrozeatin, as delicate regulators of cytokinin responses in plants under growth-limiting conditions is being hypothesized . The roles of cis-Zeatin and Dihydrozeatin in regulating growth inhibition induced by high nitrate concentrations in maize have also been studied .
properties
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFACTAYGKKOQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC=NC2=C1NC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933510 | |
Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrozeatin | |
CAS RN |
23599-75-9, 14894-18-9 | |
Record name | (±)-Dihydrozeatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23599-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrozeatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Dihydrozeatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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